Cyproheptadine epoxide
Overview
Description
Cyproheptadine epoxide is a derivative of cyproheptadine, a first-generation piperidine antihistamine. Cyproheptadine is known for its antiserotonergic and antihistaminic properties, commonly used to treat allergic reactions and stimulate appetite. The epoxide form of cyproheptadine introduces an oxygen atom into the molecular structure, potentially altering its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyproheptadine epoxide typically involves the epoxidation of cyproheptadine. This can be achieved using peracids such as peracetic acid or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially forming diols or other oxidized derivatives.
Reduction: The epoxide ring can be reduced to form the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed:
Diols: Formed by reduction or hydrolysis of the epoxide ring.
Substituted Products: Formed by nucleophilic attack on the epoxide ring, leading to various functionalized derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes due to its structural similarity to cyproheptadine.
Medicine: Investigated for its potential therapeutic effects, including antiallergic and antiserotonergic properties.
Industry: Could be used in the development of new pharmaceuticals or as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of cyproheptadine epoxide is likely similar to that of cyproheptadine, involving antagonism of serotonin and histamine receptors. The epoxide group may influence the binding affinity and selectivity of the compound for these receptors. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Cyproheptadine: The parent compound, known for its antihistaminic and antiserotonergic effects.
Other Epoxides: Compounds like epoxidized fatty acids or other epoxidized pharmaceuticals.
Uniqueness: Cyproheptadine epoxide is unique due to its combination of the antihistaminic and antiserotonergic properties of cyproheptadine with the reactive epoxide group. This combination could lead to novel biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-22-12-10-14(11-13-22)19-15-6-2-4-8-17(15)20-21(23-20)18-9-5-3-7-16(18)19/h2-9,20-21H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOBOCBTFPEJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3C4C(O4)C5=CC=CC=C52)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969154 | |
Record name | 4-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54191-04-7 | |
Record name | Cyproheptadine 10,11-epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054191047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYPROHEPTADINE-10,11-EPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW3G2X5UQD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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